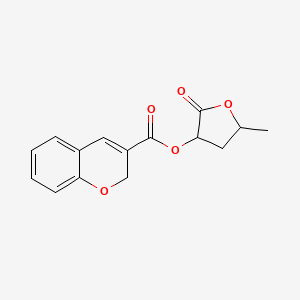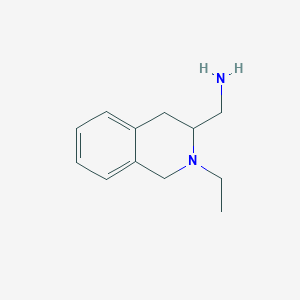
(2-Ethyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes an ethyl group attached to the tetrahydroisoquinoline core, which is further connected to a methanamine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(2-Ethyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
(2-Ethyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and other medical conditions.
作用機序
The mechanism of action of (2-Ethyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may also exert its effects through antioxidant and anti-inflammatory pathways, contributing to its potential neuroprotective properties .
類似化合物との比較
Similar Compounds
(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the ethyl and methanamine groups.
N-Methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine: A related compound with different substituents.
Uniqueness
(2-Ethyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .
特性
分子式 |
C12H18N2 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
(2-ethyl-3,4-dihydro-1H-isoquinolin-3-yl)methanamine |
InChI |
InChI=1S/C12H18N2/c1-2-14-9-11-6-4-3-5-10(11)7-12(14)8-13/h3-6,12H,2,7-9,13H2,1H3 |
InChIキー |
YIAGGQNVPUPXCV-UHFFFAOYSA-N |
正規SMILES |
CCN1CC2=CC=CC=C2CC1CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


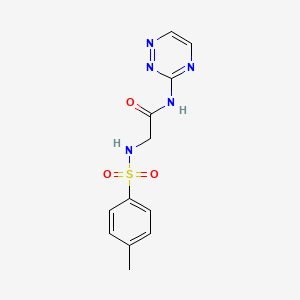

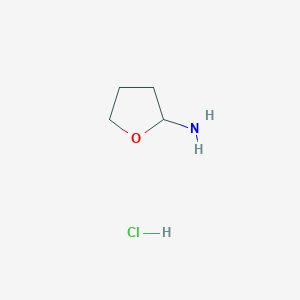
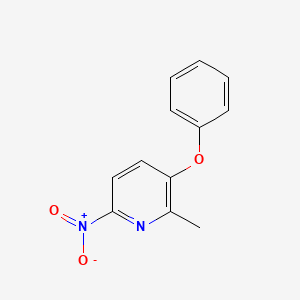
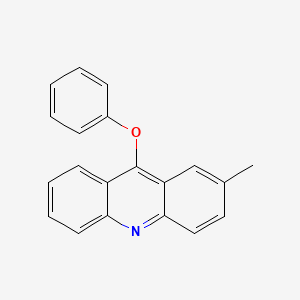

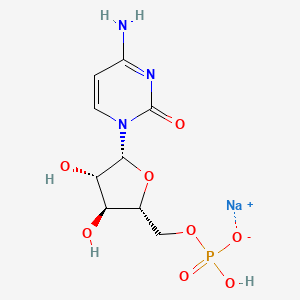

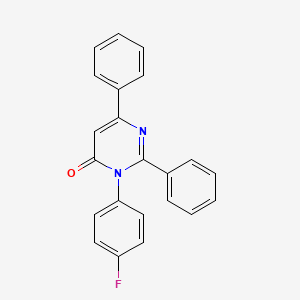
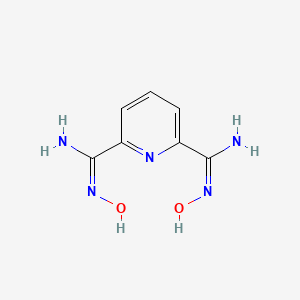
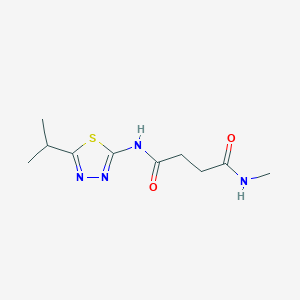
![5-Benzyl-3-ethoxy-6-ethyl-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12928084.png)
